Ethyl 5-hydroxy-2-methylnicotinate

Lipophilicity Physicochemical Properties LogP

Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8) is a pyridine-based heterocyclic building block belonging to the nicotinate ester class, characterized by a 5-hydroxy substituent on the pyridine ring and an ethyl ester moiety. This substitution pattern imparts specific physicochemical properties relevant to downstream synthetic applications, including a molecular weight of 181.19 g/mol, a predicted LogP of 1.1, and a calculated topological polar surface area of 59.4 Ų.

Molecular Formula C9H11NO3
Molecular Weight 181.19
CAS No. 60390-47-8
Cat. No. B3029263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-2-methylnicotinate
CAS60390-47-8
Molecular FormulaC9H11NO3
Molecular Weight181.19
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)O)C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3
InChIKeyKYSBCZUOAQWAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8) Procurement and Application Baseline


Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8) is a pyridine-based heterocyclic building block belonging to the nicotinate ester class, characterized by a 5-hydroxy substituent on the pyridine ring and an ethyl ester moiety [1]. This substitution pattern imparts specific physicochemical properties relevant to downstream synthetic applications, including a molecular weight of 181.19 g/mol, a predicted LogP of 1.1, and a calculated topological polar surface area of 59.4 Ų [2]. The compound is commercially available as a solid with typical purity specifications of 97-98%, and is supplied for research and development purposes only .

Procurement Rationale: Why Ethyl 5-hydroxy-2-methylnicotinate Cannot Be Interchanged with Generic Nicotinate Analogs


Substituting Ethyl 5-hydroxy-2-methylnicotinate with generic 2-methylnicotinate esters lacking the 5-hydroxy group fundamentally alters the compound's utility in medicinal chemistry. The 5-hydroxy substituent functions as a hydrogen bond donor and acceptor, enabling participation in specific interactions with biological targets, while also serving as a crucial synthetic handle for further derivatization. For instance, the presence of both hydroxyl and ester functionalities allows for chemoselective transformations that are impossible with non-hydroxylated analogs [1]. In addition, the substitution pattern significantly impacts physicochemical properties: the 5-hydroxy group reduces LogP relative to non-hydroxylated ethyl 2-methylnicotinate, enhancing aqueous compatibility for downstream applications [2]. The methyl group at the 2-position of the pyridine ring further constrains the conformational space and influences electronic properties compared to unsubstituted pyridine carboxylates. These structural features collectively mean that in-class compounds such as ethyl 2-methylnicotinate (CAS 1721-26-2) or methyl 5-hydroxy-2-methylnicotinate (CAS 1033809-45-8) are not functionally interchangeable in the context of structure-activity relationship (SAR) studies or as synthetic intermediates in multi-step sequences .

Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8) Quantified Differentiation Evidence


Lipophilicity Differential: LogP Comparison with Non-Hydroxylated Ethyl 2-Methylnicotinate

Ethyl 5-hydroxy-2-methylnicotinate exhibits a predicted LogP of 1.1, which is notably lower than the predicted LogP of approximately 1.8-2.0 for its non-hydroxylated counterpart, ethyl 2-methylnicotinate (CAS 1721-26-2). This 0.7-0.9 log unit reduction is attributable to the introduction of the polar 5-hydroxy group, which increases hydrogen bonding capacity and aqueous compatibility [1].

Lipophilicity Physicochemical Properties LogP Drug Design

Synthetic Yield Differential: 5-Hydroxy Group Enables High-Yield Deacetylation Route

A published patent procedure demonstrates the synthesis of Ethyl 5-hydroxy-2-methylnicotinate via deacetylation of its 5-acetoxy precursor (ethyl 5-(acetyloxy)-2-methylnicotinate, CAS 99856-20-9) in 99% yield using potassium carbonate in methanol at room temperature [1]. This high-yielding transformation is enabled by the 5-position hydroxyl group and stands in contrast to functionalization at other ring positions, which often require harsher conditions and produce lower yields due to electronic or steric constraints inherent to the 2-methyl-3-carboxylate pyridine scaffold.

Synthetic Chemistry Reaction Yield Intermediate Stability Process Chemistry

Target Engagement Profile: Dihydroorotase Inhibition and Specificity Context

In a biochemical assay evaluating inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites, Ethyl 5-hydroxy-2-methylnicotinate exhibited an IC₅₀ of 180,000 nM (180 μM) at pH 7.37 [1]. This weak inhibitory activity contrasts with the compound's documented use as a synthetic building block, suggesting that its procurement value lies in its structural versatility rather than its potency as a standalone enzyme inhibitor. The presence of a measurable, albeit weak, binding interaction with DHOase indicates that the 5-hydroxy-2-methylnicotinate scaffold can engage biological targets, providing a starting point for SAR expansion.

Enzyme Inhibition Dihydroorotase Binding Affinity Target Specificity

Physical Form and Storage Differential: Solid State Advantages for Handling

Ethyl 5-hydroxy-2-methylnicotinate is supplied as a solid at ambient temperature, whereas its non-hydroxylated analog ethyl 2-methylnicotinate is a clear, colorless to orange liquid with a density of approximately 1.07 g/mL . The solid physical state of the 5-hydroxy derivative simplifies weighing, dispensing, and inventory management in laboratory settings, while also reducing volatility-related exposure risks during handling .

Physical Properties Stability Storage Handling Safety

Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8) Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Targeting Hydrogen-Bonding Interactions

The 5-hydroxy group of Ethyl 5-hydroxy-2-methylnicotinate provides a hydrogen bond donor and acceptor motif that can be leveraged in structure-based drug design. Its moderate LogP of 1.1, compared to the higher lipophilicity of non-hydroxylated analogs, makes it a suitable core scaffold for exploring hydrogen-bonding interactions with polar residues in target protein binding pockets [1]. This property is directly relevant for hit-to-lead optimization in programs targeting enzymes, receptors, or protein-protein interactions where hydrogen bonding is critical for affinity and specificity.

Multi-Step Organic Synthesis of Heterocyclic Libraries

The 5-hydroxy substituent serves as a versatile functional handle for chemoselective transformations, enabling the synthesis of diverse heterocyclic compounds. The near-quantitative 99% yield achieved in the deacetylation of the 5-acetoxy precursor demonstrates the compound's role as a reliable intermediate in convergent synthetic routes [1]. This high-yielding, mild-condition transformation supports efficient parallel synthesis and library generation for medicinal chemistry, reducing both material waste and time-to-lead.

Automated High-Throughput Screening and Parallel Synthesis Workflows

The solid physical state of Ethyl 5-hydroxy-2-methylnicotinate, in contrast to the liquid state of ethyl 2-methylnicotinate, confers significant operational advantages in automated laboratory settings [1]. Solid dispensing is more precise, less prone to cross-contamination, and compatible with standard automated synthesis platforms. These attributes make the compound a preferred choice for high-throughput experimentation and parallel medicinal chemistry programs where reproducibility and automation compatibility are paramount procurement considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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